5,8,10-Heptadecatrienoic acid, 12-hydroxy-, (S)- is a biologically active lipid, also known as 12-hydroxyheptadecatrienoic acid or 12(S)-hydroxy-5Z,8E,10E-heptadecatrienoic acid. This compound is a metabolite derived from the polyunsaturated fatty acid arachidonic acid and plays significant roles in various biological processes. Its molecular formula is , with a molecular weight of approximately 280.40 g/mol. The compound is recognized for its involvement in vascular biology, inflammation, and tissue repair, particularly due to its ability to influence prostaglandin synthesis and platelet function .
The synthesis of 12-hydroxyheptadecatrienoic acid has been achieved through various methods. One notable approach is the Suzuki-Miyaura coupling, which involves the reaction of C10-C17 iodo alcohol with C1-C9 vinylborane. The iodo alcohol is synthesized via Sharpless asymmetric epoxidation of the corresponding trimethylsilyl alcohol. This method has yielded significant quantities of the compound, exceeding 100 mg per synthesis run .
The structure of 12-hydroxyheptadecatrienoic acid features three double bonds and a hydroxyl group at the 12th carbon position. The compound's structural representation can be described using various notations:
O=C(O)CCCC=CCC=CC=CC(O)CCCCC
KUKJHGXXZWHSBG-WBGSEQOASA-N
The presence of conjugated double bonds contributes to its unique chemical properties and biological activities .
12-Hydroxyheptadecatrienoic acid undergoes several important chemical reactions:
The mechanism by which 12-hydroxyheptadecatrienoic acid exerts its effects involves several pathways:
This dual role in promoting vasodilation while inhibiting platelet aggregation underscores its potential therapeutic applications in cardiovascular health .
The compound’s physical state and solubility are critical for its application in biological systems and therapeutic formulations .
12-Hydroxyheptadecatrienoic acid has several scientific applications:
12(S)-Hydroxy-5,8,10-heptadecatrienoic acid (12(S)-HHT) is primarily synthesized during thromboxane A₂ (TxA₂) biosynthesis. Thromboxane synthase (TxAS) catalyzes the isomerization of prostaglandin H₂ (PGH₂) derived from arachidonic acid, yielding TxA₂, 12(S)-HHT, and malondialdehyde (MDA) in a strict 1:1:1 stoichiometric ratio [1] . This reaction occurs via a heterolytic cleavage of the endoperoxide bond in PGH₂, followed by rearrangement and fragmentation. Key evidence includes:
Cytochrome P450 (CYP) enzymes provide TxAS-independent pathways for 12(S)-HHT synthesis:
PGH₂ decomposes non-enzymatically to 12(S)-HHT under physiologically relevant conditions:
12(S)-HHT production efficiency and byproduct profiles differ across species:
Table 1: Biosynthetic Pathways of 12(S)-HHT
Pathway | Enzyme/Condition | Key Features | Yield Relative to TxA₂ |
---|---|---|---|
TxAS-dependent | Thromboxane synthase | 1:1:1 ratio with TxA₂/MDA; imidazole-sensitive | 100% in platelets [1] |
CYP-dependent | CYP2S1, CYP1A1, etc. | TxAS-independent; macrophage-enriched | 15–20% in TxAS-KO mice |
Non-enzymatic | Fe²⁺/heme, pH <7.0 | Produces 8-cis isomer; PGH₂ instability-driven | Variable [2] |
Biological Activities and Receptor-Mediated Signaling
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9